MFCD18314489
Description
MFCD18314489 is a chemical compound cataloged under the MDL number system, commonly used in chemical databases for precise identification. Such identifiers facilitate standardized referencing across research and commercial platforms like PubChem, CAS SciFinder, and vendor catalogs.
Properties
IUPAC Name |
methyl 3-(3-cyano-4-hydroxyphenyl)-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYUOGBUKXBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684934 | |
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-27-7 | |
| Record name | Methyl 3'-cyano-5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18314489” involves a series of chemical reactions that require specific conditions to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the formation of the target compound.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for the compound. The industrial production methods include:
Large-Scale Reactors: The reactions are conducted in large-scale reactors that can handle significant quantities of reactants and products.
Automation: The process is often automated to ensure consistency and efficiency in production.
Quality Control: Stringent quality control measures are implemented to ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“MFCD18314489” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, affecting its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts such as palladium on carbon or platinum can facilitate certain reactions.
Major Products
The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example:
Oxidation Products: Oxidation can produce higher oxidation state compounds.
Reduction Products: Reduction can yield lower oxidation state compounds.
Substitution Products: Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD18314489” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, “this compound” is used to study cellular processes and biochemical pathways.
Industry: In industrial applications, “this compound” is used in the production of materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD18314489” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: The compound binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: By interacting with these targets, “this compound” can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
While direct data on MFCD18314489 is absent in the provided evidence, a systematic approach to comparing structurally analogous compounds can be inferred from methodologies in related studies. Below, we outline key parameters for comparison, supported by examples from analogous MDL-numbered compounds.
Structural and Functional Group Similarities
Similar compounds are typically identified through structural alignment tools (e.g., PubChem’s Structure Search) or similarity indices (e.g., Tanimoto coefficients). For instance:
- Example 1 : CAS 57335-86-1 (MDL: MFCD07186391) is a chlorinated indole derivative. Its structural analogs, such as 5-chloro-3-methyl-1H-indole-2-carbaldehyde (similarity: 0.93), differ in substituent positions but retain core heterocyclic frameworks .
- Example 2 : CAS 905306-69-6 (MDL: MFCD10697534), a pyridine derivative, shares 78–85% similarity with methoxy-substituted pyridyl amines, highlighting the impact of functional groups on bioactivity .
Table 1: Structural Comparison of Representative MDL Compounds
Physicochemical Properties
Key properties such as solubility, log P, and bioavailability are critical for differentiating compounds. For example:
- CAS 54198-89-9 (MDL: MFCD10574686): A chlorinated pyrimidine with a solubility of 0.24 mg/mL and log S (ESOL) = -2.99, indicating moderate hydrophilicity .
- CAS 1761-61-1 (MDL: MFCD00003330): A brominated aromatic compound with higher solubility (0.687 mg/mL) due to polar carboxyl groups .
Table 2: Physicochemical Properties of Representative Analogs
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